methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate
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Overview
Description
Kijanimicin is an antitumor antibiotic compound that was first isolated in 1981 from a strain of Actinomadura kijaniata cultured from a soil sample in Kenya . The chemical structure of kijanimicin, determined in 1983, consists of three distinct moieties: a pentacyclic core, a monosaccharide referred to as D-kijanose, and a tetrasaccharide chain composed of L-digitoxose units . This compound is notable for its unique tetronic acid structure and its broad spectrum of bioactivities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kijanimicin is produced through the fermentation of Actinomadura kijaniata SCC 1256. The fermentation broth is subjected to solvent extraction procedures to isolate the antibiotic complex, which includes kijanimicin as the major component . The medium used for the preparation of the inoculum for antibiotic production consists of beef extract, tryptose, dextrose, potato starch, and calcium carbonate . The pH of this medium is adjusted to 7.2 prior to sterilization .
Industrial Production Methods: The industrial production of kijanimicin involves cultivating a strain of Actinomadura kijaniata or a strain derived therefrom in an aqueous, nutrient medium until substantial antibacterial activity is imparted. The compound is then isolated as such or in the form of a pharmaceutically acceptable salt .
Chemical Reactions Analysis
Types of Reactions: Kijanimicin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The molecule contains a branched chain tetrasaccharide moiety and a novel nitrosugar, which contribute to its unique reactivity .
Common Reagents and Conditions: Common reagents used in the reactions involving kijanimicin include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed: The major products formed from the reactions involving kijanimicin include derivatives with modified sugar moieties and altered bioactivities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Kijanimicin has a wide range of scientific research applications due to its broad spectrum of bioactivities. It is used in chemistry for studying the biosynthesis of spirotetronate antibiotics and nitrosugars . In biology and medicine, kijanimicin is investigated for its antitumor, antibacterial, anti-inflammatory, and antimalarial properties . The compound is also used in the industry for developing new antibiotics and other therapeutic agents .
Mechanism of Action
The mechanism of action of kijanimicin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting bacterial growth and inducing cell death in tumor cells. The biosynthesis of kijanimicin involves a modular Type-I polyketide synthase and a set of enzymes that form the core of the spirotetronate moiety . The unique nitrosugar, D-kijanose, plays a crucial role in the compound’s bioactivity .
Comparison with Similar Compounds
- Lobophorin A
- Lobophorin B
- Arisostatin A
- Arisostatin B
Kijanimicin stands out among these compounds due to its unique structural features and broad spectrum of bioactivities .
Properties
IUPAC Name |
methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H100N2O24/c1-29-15-18-45(88-52-27-65(11,69(79)80)60(38(10)87-52)68-64(78)82-14)30(2)20-40-21-39(28-70)33(5)26-67(40)62(76)53(63(77)93-67)61(75)66(12)42(29)17-16-41-54(66)31(3)19-32(4)57(41)91-51-24-46(56(74)35(7)84-51)89-50-25-47(90-48-22-43(71)55(73)34(6)83-48)59(37(9)86-50)92-49-23-44(72)58(81-13)36(8)85-49/h15-17,20-21,31-38,40-52,54-60,70-75H,18-19,22-28H2,1-14H3,(H,68,78)/b29-15+,30-20+,61-53+/t31-,32-,33+,34-,35-,36-,37-,38+,40+,41-,42-,43-,44+,45-,46+,47?,48-,49+,50-,51-,52-,54+,55-,56-,57-,58-,59?,60-,65-,66+,67-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSBZILVASNBPF-HOBFKSJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C2C1C3(C(C=C2)C(=CCC(C(=CC4C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)CO)C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])C)C)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC)O)OC1CC(C(C(O1)C)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@@H]2[C@@H]1[C@]\3([C@@H](C=C2)/C(=C/C[C@@H](/C(=C/[C@@H]4C=C([C@@H](C[C@@]45C(=O)/C(=C3\O)/C(=O)O5)C)CO)/C)O[C@H]6C[C@]([C@H]([C@H](O6)C)NC(=O)OC)(C)[N+](=O)[O-])/C)C)O[C@H]7C[C@H]([C@H]([C@@H](O7)C)O)O[C@H]8CC(C([C@@H](O8)C)O[C@@H]9C[C@H]([C@H]([C@@H](O9)C)OC)O)O[C@H]1C[C@@H]([C@H]([C@@H](O1)C)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H100N2O24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1317.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.